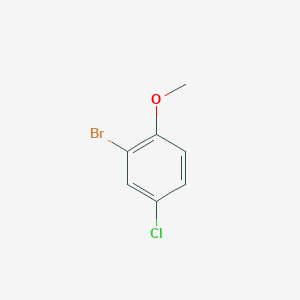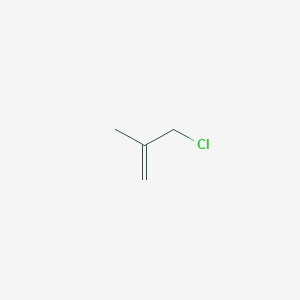
2-溴-4-氯苯甲醚
概述
描述
2-Bromo-4-chloroanisole (2-BCA) is a brominated aromatic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 166°C and is soluble in both organic and aqueous solvents. 2-BCA is an important intermediate used in the synthesis of various organic compounds, and is also used as a reagent in the synthesis of pharmaceuticals, natural products, and other organic compounds. 2-BCA is also used as a catalyst in the synthesis of polymers and other materials.
科学研究应用
化学性质和结构
“2-溴-4-氯苯甲醚”是一种化学化合物,其分子式为C7H6BrClO . 该化合物分子量为221.479 . 该化合物的结构以2D和3D格式提供 . 这些信息对于研究人员了解该化合物的反应性、稳定性和其他物理性质至关重要。
在药物研究中的应用
“2-溴-4-氯苯甲醚”已被用作制备萘基苯基醚的反应物 . 这些醚类被研究作为非核苷类HIV-1逆转录酶抑制剂 . 这表明“2-溴-4-氯苯甲醚”可能在开发新型抗病毒药物方面发挥作用。
供应情况和供应商
包括Sigma-Aldrich在内的多家化学品供应商 和东京化成工业 , 提供“2-溴-4-氯苯甲醚”。这些供应渠道方便了该化合物在各种科学研究应用中的使用。
安全性和危害性
了解与“2-溴-4-氯苯甲醚”相关的安全性和危害性对于在研究中处理和使用该化合物至关重要 . 但是,关于其安全性和危害性的具体细节不易获得,应向供应商咨询或通过进一步研究来获取。
安全和危害
2-Bromo-4-chloroanisole can cause skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
属性
IUPAC Name |
2-bromo-4-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMGEBDXDPBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334788 | |
| Record name | 2-Bromo-4-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60633-25-2 | |
| Record name | 2-Bromo-4-chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60633-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloro-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of halogen atoms in 2-bromo-4-chloroanisole affect its ability to form charge-transfer complexes with iodine?
A1: The research by [] investigates how different halogen substituents on anisole derivatives influence their ability to donate electrons and form charge-transfer complexes with iodine or iodine monochloride. The study found that the size of the halogen atom at the 2-position on the benzene ring significantly impacts complex formation. Larger halogen atoms, like bromine, create greater steric hindrance, making it more difficult for the molecule to interact with the electron acceptor. This suggests that 2-bromo-4-chloroanisole, with a bulky bromine atom at the 2-position, would likely exhibit weaker charge-transfer complex formation compared to anisole derivatives with smaller substituents at that position.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)











![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
